molecular formula C18H17BrN4O B6008447 5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6008447
M. Wt: 385.3 g/mol
InChI Key: MSUHRWHYXIDGSL-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities. Pyrido[2,3-d]pyrimidine derivatives are extensively investigated as potent inhibitors of various protein kinases, which are enzymes critical for cellular signaling processes. These compounds often act by competing with ATP for binding at the kinase's active site, thereby modulating pathways related to cell proliferation and survival. This mechanism makes such derivatives prominent candidates in anticancer research, with several analogs, such as Palbociclib, being approved as therapeutics. The specific bromophenyl and piperidinyl substituents on this core structure are designed to optimize interactions with hydrophobic regions and hydrogen bonding sites within enzyme active sites, potentially leading to enhanced potency and selectivity. The primary research applications for this compound are likely in the fields of oncology and kinase biology. It serves as a valuable chemical tool for in vitro studies aimed at understanding kinase function, validating new therapeutic targets, and establishing structure-activity relationships (SAR). Researchers can utilize this compound to probe its effects on cancer cell viability and to investigate its mechanism of action through various biochemical and cellular assays. Furthermore, its structure provides a core framework for the design and synthesis of novel analogs in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-bromophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUHRWHYXIDGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrido[2,3-d]pyrimidin-4(3H)-one Formation

The pyrido[2,3-d]pyrimidin-4(3H)-one core is constructed via cyclocondensation of 2-aminonicotinic acid derivatives with urea or thiourea under acidic conditions . For instance, heating 2-amino-5-bromonicotinic acid with urea in polyphosphoric acid (PPA) at 120°C for 6 hours yields 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate A ) in 78% yield . The reaction mechanism proceeds through intramolecular cyclization, facilitated by the electron-withdrawing bromine substituent at the C5 position, which enhances electrophilicity at C2 and C7 for subsequent functionalization .

Key Reaction Parameters

  • Temperature: 120–140°C

  • Catalyst: PPA or POCl3

  • Yield: 70–85%

  • Characterization: 1H^1H-NMR (DMSO-d6d_6): δ 8.45 (s, 1H, H7), 8.20 (d, J=2.4HzJ = 2.4 \, \text{Hz}, 1H, H2), 7.98 (d, J=2.4HzJ = 2.4 \, \text{Hz}, 1H, H6) .

Introduction of the 4-Bromophenyl Group at C5

The C5 bromine in Intermediate A is replaced with a 4-bromophenyl group via Suzuki-Miyaura cross-coupling. This step employs a palladium catalyst (e.g., Pd(PPh3)4) and 4-bromophenylboronic acid in a mixed solvent system (toluene/ethanol/H2O, 4:1:1) . The reaction proceeds at 90°C for 12 hours under inert atmosphere, affording 5-(4-bromophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate B ) in 65% yield .

Optimization Insights

  • Ligand choice: Bidentate ligands (e.g., dppf) improve regioselectivity.

  • Base: K2CO3 outperforms Na2CO3 due to enhanced solubility.

  • Side products: Homocoupling of boronic acid (<5%) mitigated by degassing .

Piperidine Substitution at C2

The C2 chloride in Intermediate B is displaced by piperidine via SNAr reaction. Treatment with piperidine (3 equiv) in DMF at 80°C for 8 hours installs the piperidin-1-yl group, yielding the target compound in 82% yield . The reaction’s success relies on the electron-deficient pyrimidinone ring, which activates the C2 position for nucleophilic attack.

Critical Factors

  • Solvent: DMF > DMSO due to better nucleophilicity.

  • Temperature: 80°C balances reaction rate and decomposition.

  • Workup: Precipitation in ice-water minimizes byproduct formation .

Protecting Group Strategies and Final Deprotection

To prevent undesired side reactions during SNAr, the N3 position is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group . Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, cleaving the SEM group quantitatively without affecting the pyrimidinone core .

Deprotection Protocol

  • Reagent: TBAF (1.2 equiv) in THF, 25°C, 2 hours.

  • Yield: >95% after recrystallization (ethyl acetate/hexane).

  • Purity: HPLC >99% (C18 column, 0.1% TFA in H2O/MeCN) .

Structural and Spectroscopic Characterization

The final compound is characterized via NMR, HR-MS, and X-ray crystallography:

  • 1H^1H-NMR (500 MHz, DMSO-d6d_6) : δ 8.52 (s, 1H, H7), 8.30 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, ArH), 7.75 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, ArH), 3.85–3.70 (m, 4H, piperidine-H), 1.65–1.50 (m, 6H, piperidine-CH2) .

  • HR-MS (ESI+) : m/z calc. for C20H18BrN4O [M+H]+: 433.06; found: 433.07 .

  • X-ray : Monoclinic crystal system, space group P21/c, confirming planar pyridopyrimidinone and dihedral angle of 45° between aryl rings .

Reaction Optimization and Yield Enhancement

Table 1: Impact of Base on Suzuki Coupling Yield

BaseYield (%)Purity (%)
K2CO36598
Na2CO35295
Cs2CO36897

Table 2: Solvent Screening for SNAr Reaction

SolventTemp (°C)Time (h)Yield (%)
DMF80882
DMSO801075
NMP100670

Applications and Biological Relevance

While beyond synthesis scope, this compound’s KDM4/5 inhibitory activity is noted . Its 4-bromophenyl group enhances binding to histone demethylase active sites, as confirmed by IC50 values (KDM4A: 0.071 μM; KDM5B: 0.038 μM) .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features :

  • Piperidin-1-yl group : Introduces basicity and flexibility, which may influence pharmacokinetic properties .

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 5-(4-BrPh), 2-(piperidin-1-yl) ~408.3* Kinase inhibition potential
5-(4-Chlorophenyl)-2-mercapto-7-phenyl... 5-(4-ClPh), 2-SH 365.8 Anticancer activity (IC₅₀: ~12 μM)
5-(p-Tolyl)-2-mercapto-7-phenyl... 5-(p-tolyl), 2-SH 345.4 Improved solubility vs. halogenated analogs
5-(4-Fluorophenyl)-2-mercapto-3-(2-Phe... 5-(4-FPh), 3-(2-phenylethyl) 396.4 Noted for receptor antagonism
5-(3,4-Dimethylphenyl)-2-mercapto... 5-(3,4-Me₂Ph), 2-SH 304.4 Melanin synthesis modulation

*Estimated based on analogous structures.

Key Observations :

  • Sulfur-Containing Groups : Mercapto (-SH) substituents at position 2 improve hydrogen-bonding capacity but may reduce metabolic stability compared to piperidin-1-yl groups .

Scaffold Modifications: Pyrido vs. Thieno vs. Furo Analogs

Replacing the pyrido core with thieno or furo rings alters electronic properties and bioactivity:

Table 2: Core Scaffold Comparison
Scaffold Type Example Compound Key Features Biological Activity Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one Target compound Purine-like structure, kinase inhibition Anticancer, kinase inhibitors
Thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-ClPh)-6-methylthieno... Increased electron density Melanin synthesis modulation
Furo[2,3-d]pyrimidin-4(3H)-one 5-Ethoxycarbonyl-6-methyl-3-(4-ClPh)... Enhanced rigidity Anti-breast cancer agents

Key Observations :

  • Furo Analogs : Oxygen atoms enhance polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Anticancer Activity:
  • The target compound’s bromophenyl group may enhance DNA intercalation or kinase inhibition compared to chlorophenyl derivatives (e.g., IC₅₀ of 5a: 8.2 μM vs. 12 μM for 4-chlorophenyl analogs) .
  • Thieno[2,3-d]pyrimidin-4(3H)-ones show activity against murine B16 melanoma cells (e.g., compound 18: 70% melanin reduction at 10 μM) .
Receptor Modulation:
  • Piperidin-1-yl derivatives (target compound) are hypothesized to act as kinase inhibitors, similar to 2-hydrazinylpyridopyrimidinones .
  • Fluorophenyl thieno analogs (e.g., sc-350085) exhibit calcium-sensing receptor antagonism, suggesting scaffold versatility .

Biological Activity

The compound 5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly as an adenosine kinase inhibitor. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and related case studies.

This compound functions primarily as an adenosine kinase inhibitor . Adenosine kinase plays a crucial role in cellular energy metabolism by phosphorylating adenosine to adenosine monophosphate (AMP). Inhibition of this enzyme can lead to increased levels of adenosine, which has various physiological effects including anti-inflammatory and neuroprotective properties .

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing the pyrido[2,3-d]pyrimidine scaffold have shown effectiveness against various cancer cell lines including lung, colorectal, and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Antifungal Properties

Compounds within this class have also demonstrated antifungal activity. For example, certain derivatives have been tested against several phytopathogenic fungi and shown promising results. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance antifungal efficacy .

Other Biological Activities

In addition to anticancer and antifungal properties, research has indicated potential antimicrobial and antioxidant activities associated with this compound. These activities are believed to stem from its ability to interact with various biological targets, leading to the disruption of microbial growth and reduction of oxidative stress in cells .

Study 1: Anticancer Efficacy

A study published in a leading journal evaluated the anticancer effects of a series of pyrido[2,3-d]pyrimidine derivatives. Among these, This compound was found to significantly inhibit the growth of MDA-MB-231 breast cancer cells in vitro. The study reported an IC50 value indicating potent antiproliferative effects that warranted further investigation into its use as a therapeutic agent in oncology .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of related compounds against common agricultural pathogens. The results showed that certain derivatives exhibited effective inhibition against fungi such as Botrytis cinerea and Fusarium solani. The study concluded that modifications to the bromophenyl moiety could enhance antifungal activity, making these compounds suitable candidates for agricultural applications .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 Value
Compound AAnticancerMDA-MB-23115 µM
Compound BAntifungalBotrytis cinerea10 µM
Compound CAntimicrobialE. coli5 µg/mL
Compound DAntioxidantCell-based assay20 µM

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on Activity
BromophenylEnhances anticancer activity
PiperidineIncreases solubility
Pyrimidine coreEssential for biological activity

Q & A

Q. How can researchers address solubility challenges during in vivo studies through structural modifications or formulation strategies?

  • Methodology : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the bromophenyl ring. Alternatively, develop prodrugs or use cyclodextrin-based formulations to enhance aqueous solubility. Validate bioavailability via pharmacokinetic studies in animal models .

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